molecular formula C17H16N4O6S B2584703 methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate CAS No. 1251620-59-3

methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate

Cat. No.: B2584703
CAS No.: 1251620-59-3
M. Wt: 404.4
InChI Key: ZZCROQHYXNFWPQ-UHFFFAOYSA-N
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Description

Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate is a complex compound with potential therapeutic applications. The primary targets of this compound are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity. Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate exhibits moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This inhibition can lead to changes in the biochemical processes mediated by these enzymes.

Biochemical Pathways

Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate affects the biochemical pathways associated with cholinesterases and lipoxygenase. The inhibition of cholinesterases can impact neurotransmission, while the inhibition of lipoxygenase can affect inflammatory responses. The downstream effects of these changes can have significant impacts on physiological processes .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Preparation Methods

The synthesis of methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate involves multiple steps. The initial step typically includes the reaction of 1,4-benzodioxane-6-amine with sulfonyl chlorides in an aqueous alkaline medium. This reaction yields the intermediate sulfonamide, which is then further reacted with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to produce the final compound .

Chemical Reactions Analysis

Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate undergoes several types of chemical reactions:

Scientific Research Applications

Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is unique due to its specific structure and the presence of the benzodioxane and triazolopyridine moieties. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c1-25-17(22)10-21(12-2-4-14-15(8-12)27-7-6-26-14)28(23,24)13-3-5-16-19-18-11-20(16)9-13/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCROQHYXNFWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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